2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-[3-(trifluoromethyl)phenyl]acetamide 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-[3-(trifluoromethyl)phenyl]acetamide
Brand Name: Vulcanchem
CAS No.: 354786-10-0
VCID: VC21506305
InChI: InChI=1S/C16H11F3N2O4S/c17-16(18,19)10-4-3-5-11(8-10)20-14(22)9-21-15(23)12-6-1-2-7-13(12)26(21,24)25/h1-8H,9H2,(H,20,22)
SMILES: C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CC(=O)NC3=CC=CC(=C3)C(F)(F)F
Molecular Formula: C16H11F3N2O4S
Molecular Weight: 384.3g/mol

2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-[3-(trifluoromethyl)phenyl]acetamide

CAS No.: 354786-10-0

Cat. No.: VC21506305

Molecular Formula: C16H11F3N2O4S

Molecular Weight: 384.3g/mol

* For research use only. Not for human or veterinary use.

2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-[3-(trifluoromethyl)phenyl]acetamide - 354786-10-0

Specification

CAS No. 354786-10-0
Molecular Formula C16H11F3N2O4S
Molecular Weight 384.3g/mol
IUPAC Name N-[3-(trifluoromethyl)phenyl]-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide
Standard InChI InChI=1S/C16H11F3N2O4S/c17-16(18,19)10-4-3-5-11(8-10)20-14(22)9-21-15(23)12-6-1-2-7-13(12)26(21,24)25/h1-8H,9H2,(H,20,22)
Standard InChI Key QMMVGGAWCAUNCP-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CC(=O)NC3=CC=CC(=C3)C(F)(F)F
Canonical SMILES C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CC(=O)NC3=CC=CC(=C3)C(F)(F)F

Introduction

Chemical Identity and Properties

Nomenclature and Identifiers

2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-[3-(trifluoromethyl)phenyl]acetamide is identified by several chemical identifiers that facilitate its recognition in chemical databases and literature. The compound's CAS registry number is 354786-10-0, which serves as its unique identifier in chemical substance databases. Its IUPAC name is N-[3-(trifluoromethyl)phenyl]-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide, providing a standardized nomenclature according to international chemical naming conventions. Additionally, the compound is represented by specific chemical identifiers including standard InChI (InChI=1S/C16H11F3N2O4S/c17-16(18,19)10-4-3-5-11(8-10)20-14(22)9-21-15(23)12-6-1-2-7-13(12)26(21,24)25/h1-8H,9H2,(H,20,22)) and InChIKey (QMMVGGAWCAUNCP-UHFFFAOYSA-N), which enable digital searching and identification across chemical databases.

Physical and Chemical Properties

The compound exhibits distinct physicochemical properties that influence its behavior in chemical and biological systems. Table 1 summarizes the key physical and chemical properties of 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-[3-(trifluoromethyl)phenyl]acetamide.

Table 1: Physicochemical Properties of 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-[3-(trifluoromethyl)phenyl]acetamide

PropertyValueSource
Molecular FormulaC16H11F3N2O4S
Molecular Weight384.3 g/mol
Physical StateSolid (inferred)-
SMILES NotationC1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CC(=O)NC3=CC=CC(=C3)C(F)(F)F
CAS Number354786-10-0
PubChem Compound ID992799

The presence of the trifluoromethyl group in the molecule likely contributes to its lipophilicity and metabolic stability. The benzisothiazole moiety with dioxido and oxo functionalities suggests potential hydrogen bonding capabilities, which may influence its interaction with biological targets. These structural features collectively determine the compound's solubility, membrane permeability, and other pharmacokinetic properties that would be relevant for any potential therapeutic applications.

Structural Characteristics

The trifluoromethyl substitution at the meta position of the phenyl ring is a particularly notable feature, as this group is known to enhance metabolic stability and lipophilicity in drug molecules. The acetamide linkage provides a flexible connection between the benzisothiazole core and the trifluoromethylphenyl moiety, potentially allowing for conformational adaptability when interacting with biological targets. The 1,1-dioxido-3-oxo-1,2-benzisothiazole portion contains a sulfonamide functional group, which can participate in hydrogen bonding interactions.

Comparative Analysis with Related Compounds

Structural Analogs

Several structural analogs of 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-[3-(trifluoromethyl)phenyl]acetamide have been identified and studied. One closely related compound is 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-[2-(trifluoromethyl)phenyl]acetamide, which differs only in the position of the trifluoromethyl group on the phenyl ring (ortho position instead of meta) . Another analog is 2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide, which contains a 5-methyl-1,2-oxazol-3-yl group instead of the trifluoromethylphenyl moiety . Additionally, N-(2,4-dimethylphenyl)-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide represents another structural variation, featuring dimethyl substitutions on the phenyl ring in place of the trifluoromethyl group.

These structural analogs share the common 1,1-dioxido-3-oxo-1,2-benzisothiazole core but differ in their substituents, which may influence their biological activities and physicochemical properties. Table 2 presents a comparative overview of these related compounds.

Table 2: Comparison of 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-[3-(trifluoromethyl)phenyl]acetamide and Related Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural Difference
2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-[3-(trifluoromethyl)phenyl]acetamideC16H11F3N2O4S384.3Trifluoromethyl at meta position of phenyl ring
2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-[2-(trifluoromethyl)phenyl]acetamideC16H11F3N2O4S384.3Trifluoromethyl at ortho position of phenyl ring
2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamideC13H11N3O5S321.35-methyl-1,2-oxazol-3-yl group instead of trifluoromethylphenyl
N-(2,4-dimethylphenyl)-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamideC17H16N2O4S344.42,4-dimethylphenyl group instead of trifluoromethylphenyl

Structure-Activity Relationships

The structure-activity relationships (SAR) of benzisothiazole derivatives provide insights into how structural modifications might affect the biological activity of 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-[3-(trifluoromethyl)phenyl]acetamide. While specific SAR data for this exact compound is limited in the available search results, information on related compounds suggests potential trends.

Benzisothiazole derivatives similar to the compound of interest have been studied for various pharmacological properties including antibacterial, antifungal, and anticancer activities. The presence of the trifluoromethyl group, as found in the target compound, may enhance pharmacokinetic properties and potentially increase metabolic stability and membrane permeability. This is particularly significant when considering the compound's potential for drug development.

Studies on related compounds have demonstrated that substitutions on the phenyl ring can significantly influence antimicrobial activity. For instance, compounds with specific substitutions on the phenyl ring have shown enhanced activity against both bacterial and cancer cell lines. While this information comes from studies on related benzisothiazole derivatives rather than the specific compound of interest, it suggests potential directions for future research on 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-[3-(trifluoromethyl)phenyl]acetamide.

Therapeutic AreaPotential MechanismEvidence Base
AntimicrobialCell wall/membrane disruption, Enzyme inhibitionStudies on related benzisothiazole compounds
AnticancerSelective cytotoxicity, Enzyme inhibitionResearch on structural analogs
Anti-inflammatoryModulation of inflammatory pathwaysInferred from activities of similar compounds
Central Nervous SystemReceptor modulationPotential based on structural features

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